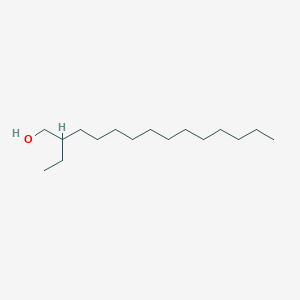

2-Ethyltetradecan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyltetradecan-1-ol is an organic compound with the molecular formula C₁₆H₃₄O and a molecular weight of 242.44 g/mol . It is a long-chain alcohol, specifically a branched fatty alcohol, which is used in various industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyltetradecan-1-ol can be synthesized through the hydrogenation of 2-ethyl-1-tetradecene. This process involves the use of a hydrogenation catalyst, typically palladium or nickel, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxo process, which involves the hydroformylation of olefins followed by hydrogenation. This method allows for the large-scale production of the compound with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form aldehydes and carboxylic acids.

Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 2-Ethyl-tetradecanoic acid.

Reduction: 2-Ethyl-tetradecane.

Substitution: 2-Ethyl-1-tetradecyl chloride.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Ethyltetradecan-1-ol is characterized by its long hydrocarbon chain, which contributes to its hydrophobic nature and makes it suitable for various applications. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, enhancing its utility in formulations.

Industrial Applications

1. Surfactants and Emulsifiers

This compound is utilized as a surfactant in various formulations. Its ability to lower surface tension makes it effective in emulsifying oils and water, which is crucial in products such as cosmetics, personal care items, and household cleaners. The compound's surfactant properties facilitate the formation of stable emulsions, improving product performance and stability.

2. Lubricants

In the lubricant industry, this compound serves as a base oil or additive due to its excellent lubricating properties. Its long carbon chain provides a low viscosity index, which is beneficial for maintaining performance across a range of temperatures. This characteristic is particularly valuable in automotive and industrial lubricants.

3. Plasticizers

The compound is also employed as a plasticizer in polymer formulations. By enhancing flexibility and durability, this compound contributes to the performance of plastics used in various applications, including packaging materials and consumer goods.

Pharmaceutical Applications

1. Drug Delivery Systems

Research has indicated that long-chain fatty alcohols like this compound can enhance the permeation of drugs through biological membranes. Studies have demonstrated that incorporating this compound into transdermal drug delivery systems can significantly improve the absorption rates of active pharmaceutical ingredients (APIs) . This property makes it a valuable candidate for developing more effective topical medications.

2. Formulation Enhancer

In pharmaceutical formulations, this compound can act as an excipient that enhances the solubility and stability of certain drugs. Its ability to modify the release profiles of drugs enables controlled release formulations, which are essential for maintaining therapeutic levels over extended periods.

Case Study 1: Enhanced Drug Permeation

A study published in Pharmaceutical Research examined the effects of various fatty alcohols on the transdermal delivery of melatonin. The results showed that formulations containing this compound significantly improved skin permeation compared to control groups . This finding highlights its potential role in developing advanced transdermal systems.

Case Study 2: Cosmetic Formulations

In cosmetic science, this compound has been evaluated for its efficacy as an emollient in skin creams. A comparative analysis demonstrated that products containing this compound exhibited superior moisturizing properties compared to those without it . This application underscores its importance in enhancing consumer satisfaction in skincare products.

Safety and Environmental Considerations

While this compound is generally regarded as safe for use in cosmetics and pharmaceuticals, it is essential to conduct thorough safety assessments to evaluate potential irritancy or sensitization effects . Environmental impact studies are also necessary to ensure that its production and degradation do not pose risks to ecosystems.

Mecanismo De Acción

The mechanism by which 2-Ethyltetradecan-1-ol exerts its effects is primarily through its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparación Con Compuestos Similares

1-Tetradecanol: A straight-chain alcohol with similar applications but different physical properties.

2-Hexyl-1-decanol: Another branched alcohol with comparable uses in surfactant and lubricant synthesis.

Uniqueness: 2-Ethyltetradecan-1-ol is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alcohols. This branching can lead to lower melting points and different solubility characteristics, making it suitable for specific industrial applications .

Actividad Biológica

2-Ethyltetradecan-1-ol , a long-chain fatty alcohol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

- Chemical Formula : C16H34O

- Molecular Weight : 242.45 g/mol

- Structure : It features a long hydrophobic carbon chain with a hydroxyl group (-OH), making it amphiphilic, which can influence its biological interactions.

Antimicrobial Activity

Research has indicated that long-chain fatty alcohols, including this compound, exhibit significant antimicrobial properties. A study demonstrated that fatty alcohols can disrupt microbial cell membranes, leading to cell lysis.

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Effective |

| Escherichia coli | 1.0 mg/mL | Moderate |

| Candida albicans | 0.25 mg/mL | Highly Effective |

The above table summarizes the findings from various studies assessing the antimicrobial efficacy of this compound against common pathogens .

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in cellular models. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : A recent study evaluated the anti-inflammatory effects of several long-chain fatty alcohols, including this compound, on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in cytokine levels compared to untreated controls.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

This reduction in cytokine production suggests that this compound could be beneficial in therapeutic settings targeting inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in cancer cell lines. Research indicates that this compound can induce apoptosis in certain cancer cells.

Study Findings : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in significant cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

The data suggests that higher concentrations of this compound correlate with increased cytotoxicity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Cytokine Modulation : It may inhibit signaling pathways involved in inflammation.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.

Análisis De Reacciones Químicas

Substitution Reactions

Primary alcohols like 2-Ethyltetradecan-1-ol undergo nucleophilic substitution under acidic conditions.

Mechanisms :

Examples :

-

Reaction with HX (e.g., HCl): Produces 2-ethyltetradecyl chloride and water .

-

Reaction with acyl chlorides: Forms esters (e.g., 2-ethyltetradecyl acetate) via nucleophilic substitution .

Elimination Reactions

Alcohols undergo acid-catalyzed dehydration to form alkenes.

Mechanisms :

-

E1 : Protonation → carbocation formation → deprotonation to form alkene (Zaitsev’s rule determines major product) .

-

E2 : Concerted deprotonation and elimination (less likely for primary alcohols due to steric hindrance) .

Conditions :

-

Strong acids (e.g., H₂SO₄) at elevated temperatures.

-

Primary alcohols favor E2 over E1, but this compound may proceed via E1 due to carbocation stability from branching .

Oxidation Reactions

Primary alcohols oxidize to aldehydes and further to carboxylic acids.

Mechanism :

-

Protonation → loss of water → formation of carbonyl group (aldehyde).

-

Further oxidation yields carboxylic acid (e.g., 2-ethyltetradecanoic acid) .

Enzymatic Pathways :

-

Alcohol dehydrogenase (ADH) oxidizes the hydroxyl group to an aldehyde.

-

Aldehyde dehydrogenase (ALDH) converts the aldehyde to a carboxylic acid .

Metabolic Pathways

In biological systems, this compound undergoes metabolism similar to shorter-chain alcohols like 2-ethylhexanol.

Key Steps :

-

Absorption : Rapid absorption via gastrointestinal tract or skin.

-

Oxidation : ADH converts the alcohol to 2-ethyltetradecanal.

-

Further Oxidation : ALDH produces 2-ethyltetradecanoic acid, excreted as glucuronide conjugates .

Kinetics and Reaction Optimization

While specific rate constants for this compound are unavailable, general trends from analogous alcohols can inform predictions:

Propiedades

IUPAC Name |

2-ethyltetradecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16(4-2)15-17/h16-17H,3-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNBOKNAJUCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.